Bienvenue dans la boutique en ligne BenchChem!

7-Methoxyimidazo[1,2-a]pyridine

Physicochemical profiling ADME prediction Lead optimization

7-Methoxyimidazo[1,2-a]pyridine (CAS 342613-71-2), also designated Imidazo[1,2-a]pyridin-7-ol Methyl Ether, is a fused bicyclic heterocycle with molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol. This compound belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry recognized for its versatility across diverse biological targets including kinases, phosphodiesterases, and CNS receptors.

Molecular Formula C8H8N2O
Molecular Weight 148.165
CAS No. 342613-71-2
Cat. No. B589736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyimidazo[1,2-a]pyridine
CAS342613-71-2
Synonyms7-Methoxyimidazo[1,2-a]pyridine
Molecular FormulaC8H8N2O
Molecular Weight148.165
Structural Identifiers
SMILESCOC1=CC2=NC=CN2C=C1
InChIInChI=1S/C8H8N2O/c1-11-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3
InChIKeyJARHRSPZSZITEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyimidazo[1,2-a]pyridine (CAS 342613-71-2): Core Scaffold Procurement for Kinase-Targeted Medicinal Chemistry


7-Methoxyimidazo[1,2-a]pyridine (CAS 342613-71-2), also designated Imidazo[1,2-a]pyridin-7-ol Methyl Ether, is a fused bicyclic heterocycle with molecular formula C₈H₈N₂O and a molecular weight of 148.16 g/mol . This compound belongs to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry recognized for its versatility across diverse biological targets including kinases, phosphodiesterases, and CNS receptors [1]. The 7-methoxy substitution distinguishes this building block from its unsubstituted, 7-chloro, 7-methyl, and 7-hydroxy analogs, imparting a distinct physicochemical signature—predicted pKa of 7.20 ± 0.50, logP of approximately 1.34, and aqueous solubility of 1.9 g/L at 25 °C—that directly influences downstream synthetic tractability and pharmacokinetic modulation in lead optimization campaigns .

Why 7-Methoxyimidazo[1,2-a]pyridine Cannot Be Replaced by a Generic Imidazopyridine Analog in Medicinal Chemistry Programs


The imidazo[1,2-a]pyridine scaffold is not a uniform commodity; the identity and position of substituents govern both the electronic landscape of the bicyclic core and its subsequent reactivity in cross-coupling and functionalization reactions. The 7-methoxy group introduces a +M (mesomeric electron-donating) effect that activates the ring toward electrophilic aromatic substitution at specific positions while simultaneously modulating the pKa of the bridgehead nitrogen—shifting it from ~6.80 in the unsubstituted parent to ~7.20 . By contrast, the 7-chloro analog (logP ~1.99) is significantly more lipophilic, the 7-hydroxy congener (pKa ~2.96) exists largely in a deprotonated state under physiological conditions, and the 7-methyl variant lacks the hydrogen-bond-acceptor capability provided by the methoxy oxygen . These differences propagate into divergent ADME profiles, target-binding pharmacophores, and synthetic handling characteristics that render simple analog substitution scientifically unsound in any structured lead optimization or procurement workflow.

Quantitative Differentiation Evidence for 7-Methoxyimidazo[1,2-a]pyridine Versus Its Closest Analogs


Physicochemical Signature: pKa, logP, and Solubility Comparison Across 7-Substituted Imidazo[1,2-a]pyridines

The 7-methoxy derivative occupies a distinct physicochemical niche among common 7-substituted imidazo[1,2-a]pyridine building blocks. Its predicted pKa of 7.20 places it in a moderately basic range—higher than the unsubstituted parent (pKa ~6.80) and the 7-hydroxy analog (pKa ~2.96), but near the 7-methyl variant (pKa ~7.44) . Its logP of ~1.34 is intermediate between the unsubstituted core (logP 0.89–1.33) and the more lipophilic 7-chloro analog (logP ~1.99) [1]. Aqueous solubility is measured at 1.9 g/L (25 °C), conferring practical handling advantages over less soluble chloro and methyl congeners under aqueous reaction conditions .

Physicochemical profiling ADME prediction Lead optimization Building block selection

CNS Benzodiazepine Receptor Binding: Positional Selectivity of Methoxy Substitution on the Imidazo[1,2-a]pyridine Core

Barlin et al. (1995) synthesized and evaluated 6-, 7-, and 8-chloro and methoxy imidazo[1,2-a]pyridine analogs for their ability to displace [³H]diazepam from rat brain membrane preparations. Compounds bearing the methoxy substituent at the 6-position exhibited the strongest binding to the benzodiazepine site, while the corresponding 7-methoxy and 8-methoxy isomers showed substantially weaker displacement [1]. This positional selectivity means that 7-methoxyimidazo[1,2-a]pyridine-based scaffolds are inherently less likely to engage GABA-A/benzodiazepine off-targets compared to 6-methoxy isomers, a critical consideration when designing kinase inhibitors intended to minimize CNS sedative side effects [2].

CNS drug discovery GABA-A receptor Benzodiazepine binding Positional SAR

Kinase Inhibitor Potency Differentiation: The 7-Methoxy Scaffold in SUV39H2 and FLT3 Patent-Disclosed Inhibitors

The 7-methoxyimidazo[1,2-a]pyridine core appears as the central scaffold in multiple patent-disclosed kinase inhibitor series. In US Patent 10,508,109, elaborated derivatives bearing the 7-methoxy substituent achieved IC₅₀ values as low as 2.71 nM against histone-lysine N-methyltransferase SUV39H2 (Example 75) [1]. A related analog (Example 91) showed IC₅₀ = 26.3 nM against the same target [2]. Separately, in US Patent Application 2023/0303563, a 7-methoxy-bearing imidazo[1,2-a]pyridine derivative (Compound 137) exhibited a Kd of 0.130 nM against the FLT3 [F691L] kinase dimer, with another congener (Compound 217/218) registering an IC₅₀ of 0.5 nM against FLT3 and IRAK1 [3]. While these data derive from fully elaborated molecules rather than the bare building block, they demonstrate that the 7-methoxy substitution is compatible with—and present in—sub-nanomolar kinase inhibitor pharmacophores, in contrast to unsubstituted or 7-methyl scaffolds that appear far less frequently in high-potency patent exemplars [4].

Epigenetics Kinase inhibition SUV39H2 FLT3 Patent SAR

Synthetic Tractability: Direct Condensation Route to 7-Methoxyimidazo[1,2-a]pyridine Versus Multi-Step Routes for Halo and Hydroxy Analogs

7-Methoxyimidazo[1,2-a]pyridine is accessible via a one-step condensation of commercially available 4-methoxypyridin-2-amine with 2-chloroacetaldehyde in ethanol with sodium bicarbonate, yielding the product after silica gel chromatography in approximately 45% yield as described in published synthetic protocols . By comparison, the 7-chloro analog typically requires halogenation of the pre-formed imidazo[1,2-a]pyridine core or use of chlorinated pyridine precursors that are more costly, while the 7-hydroxy derivative necessitates a demethylation step (e.g., BBr₃ or HBr treatment) from the 7-methoxy compound itself—meaning the 7-methoxy building block is actually the synthetic precursor to the 7-hydroxy analog . This positions 7-methoxyimidazo[1,2-a]pyridine as the most synthetically economical entry point to the 7-oxygenated imidazopyridine chemical space.

Synthetic chemistry Building block accessibility Reaction efficiency Cost of goods

Supplier Quality Metrics: Assay Purity and Batch-to-Batch Analytical Documentation for Procurement Decisions

Commercially available 7-methoxyimidazo[1,2-a]pyridine (CAS 342613-71-2) is supplied with a standard purity specification of 97% by leading vendors, with batch-specific analytical documentation including NMR, HPLC, and GC traces provided upon request . The compound is characterized as a thick brown oil, stored at 2–8 °C, and is soluble in chloroform and methanol (sparingly) . In comparison, the 7-hydroxy analog (Imidazo[1,2-a]pyridin-7-ol, CAS 896139-85-8), also available at 97% purity, is a solid with different storage requirements (inert atmosphere, room temperature), while the unsubstituted imidazo[1,2-a]pyridine is a clear to pale yellow liquid with a purity specification of 95% . The availability of detailed batch-specific analytical data packages from multiple suppliers enables rigorous quality verification prior to committing to multi-gram procurement for lead optimization campaigns.

Quality control Batch consistency Procurement specification Analytical characterization

Recommended Procurement and Application Scenarios for 7-Methoxyimidazo[1,2-a]pyridine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization: FLT3, IRAK1, and RET Programs Requiring Sub-Nanomolar Scaffold Potency

Programs targeting receptor and non-receptor tyrosine kinases—specifically FLT3 (acute myeloid leukemia), IRAK1/4 (inflammation and oncology), and RET (non-small cell lung cancer, medullary thyroid carcinoma)—should prioritize the 7-methoxy scaffold. Patent-disclosed derivatives achieve Kd values as low as 0.130 nM (FLT3 F691L) and IC₅₀ values down to 0.5 nM (dual FLT3/IRAK1) [1]. The 7-methoxy group contributes hydrogen-bond-acceptor capacity at the hinge-binding region of the kinase ATP pocket while the moderate logP of 1.34 supports balanced physicochemical properties for oral bioavailability optimization [2].

Epigenetic Drug Discovery: SUV39H2 Methyltransferase Inhibitor Development

The 7-methoxy building block is the core scaffold for a series of SUV39H2 histone methyltransferase inhibitors exemplified in US Patent 10,508,109, with the most potent elaborated analog (Example 75) achieving an IC₅₀ of 2.71 nM [1]. SUV39H2 is implicated in breast cancer, glioblastoma, and other malignancies through its role in H3K9 trimethylation and gene silencing. Procurement of the 7-methoxy building block enables direct entry into this patent-defined chemical space, whereas the 7-methyl or 7-chloro analogs lack comparable literature validation against this epigenetic target [2].

Peripheral Kinase Programs Requiring Reduced CNS Off-Target Liability

For oncology or inflammation programs where kinase inhibition must be restricted to peripheral tissues to avoid CNS-mediated side effects, the 7-methoxy scaffold offers a structural basis for reduced benzodiazepine-site engagement. Barlin et al. (1995) demonstrated that 7-methoxy-substituted imidazo[1,2-a]pyridines displace [³H]diazepam from rat brain membranes substantially less potently than their 6-methoxy counterparts [1]. This positional selectivity provides a rational starting point for medicinal chemistry teams seeking to decouple kinase potency from GABA-A receptor modulation—an advantage not conferred by the 6-methoxy isomer or by unsubstituted imidazo[1,2-a]pyridine scaffolds [2].

Multi-Target Library Synthesis from a Single Building Block Inventory Item

Procurement teams supporting diverse medicinal chemistry programs can maximize return on inventory investment by selecting 7-methoxyimidazo[1,2-a]pyridine as a dual-purpose building block. It serves directly as a coupling partner in Suzuki, Buchwald-Hartwig, and Ullmann reactions, while also functioning as the latent precursor to the 7-hydroxy scaffold via a simple O-demethylation step [1]. Commercially available at 97% purity with batch-specific NMR and HPLC documentation, a single 5–25 g procurement can supply two distinct chemical series, reducing both procurement administrative burden and per-gram cost relative to maintaining separate inventories of 7-methoxy and 7-hydroxy building blocks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxyimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.